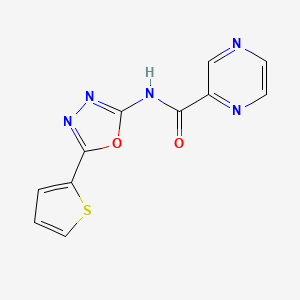

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUINZZSMVMZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) and pyridine. This reaction yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview : Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl) derivatives have shown promising results against various bacterial and fungal strains.

Case Studies :

- In a study evaluating a series of 1,3,4-oxadiazole derivatives, several compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some showing effective antifungal activity against Candida albicans using the disc diffusion method .

- Another research focused on the synthesis and biological evaluation of oxadiazole derivatives indicated that these compounds possess substantial antimicrobial efficacy, suggesting their potential as lead compounds for developing new antibiotics .

Anticancer Properties

Overview : The anticancer potential of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is significant due to its ability to inhibit key proteins involved in cell proliferation.

Case Studies :

- Research conducted on various 1,3,4-oxadiazole derivatives showed that specific compounds exhibited strong binding interactions with cyclin-dependent kinase 2 (CDK-2), a critical protein in the regulation of the cell cycle. The study highlighted two derivatives with docking scores significantly higher than the reference ligand, indicating their potential as anticancer agents .

- A separate investigation into N-Aryl derivatives of oxadiazoles revealed notable anticancer activities against multiple cancer cell lines (e.g., OVCAR-8 and A549), with percent growth inhibitions exceeding 80% for certain compounds .

Structure–Activity Relationship (SAR)

Overview : Understanding the structure–activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives.

Insights :

- The presence of thiophene and oxadiazole rings contributes to enhanced biological activity. Modifications at various positions on these rings can lead to improved binding affinities and biological profiles.

- Molecular docking studies have been instrumental in predicting how structural changes affect binding interactions with target proteins, guiding further synthesis and optimization efforts .

Pharmacokinetic Properties

Overview : The pharmacokinetic profiles of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl) derivatives are essential for assessing their viability as drug candidates.

Findings :

- Studies utilizing tools like Swiss-ADME have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Many derivatives were found to fulfill Lipinski's rule of five, indicating good oral bioavailability and drug-likeness .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming the oxadiazole and pyrazine moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Infrared (IR) Spectroscopy : Detects functional groups like C=O (amide I band) and C-N (oxadiazole) .

How can computational methods predict the biological targets of this compound?

Advanced

Molecular docking (e.g., AutoDock Vina) simulates interactions between the compound and target proteins. For instance, pyrazine carboxamides with thiazole moieties (structurally analogous) bind selectively to GluN2A-containing NMDA receptors, as shown for MPX-004 . Docking studies assess binding affinity (ΔG values) and hydrogen-bonding interactions with active-site residues. Density Functional Theory (DFT) calculations further optimize ligand conformations .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., chlorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., LOX, BChE) using fluorometric and colorimetric assays .

What structural features influence pharmacokinetic properties?

Q. Intermediate

How is X-ray crystallography applied to determine crystal structure, and what challenges arise?

Advanced

SHELX software refines crystallographic data by solving phase problems via Patterson methods (SHELXS) and least-squares refinement (SHELXL). Challenges include:

- Twinned Crystals : Use twin-law matrices in SHELXL to deconvolute overlapping reflections .

- Disorder : Apply PART and AFIX commands to model disordered atoms .

- High-Resolution Data : Optimize data collection (e.g., synchrotron sources) to resolve electron density for light atoms (e.g., sulfur in thiophene) .

What in vitro assays evaluate anticancer potential?

Q. Basic

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Apoptosis Assays : Annexin V/PI staining to quantify apoptotic cells .

- Enzyme Inhibition : LOX (lipoxygenase) and BChE (butyrylcholinesterase) inhibition assays to assess anti-inflammatory/neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.